molecular formula C13H10O B1253388 2H-Naphtho[1,2-b]pyran CAS No. 230-62-6

2H-Naphtho[1,2-b]pyran

Cat. No.: B1253388
CAS No.: 230-62-6
M. Wt: 182.22 g/mol
InChI Key: VCDAWCBLCCVSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Naphtho[1,2-b]pyran is a highly effective organic molecular switch that undergoes a reversible, stimulus-responsive ring-opening reaction . Its primary research value lies in its pronounced photochromic and emerging mechanochromic properties, making it a versatile tool for developing advanced smart materials . Upon exposure to ultraviolet light, the colorless closed form undergoes an electrocyclic ring-opening, generating a mixture of intensely colored merocyanine dyes . This process is thermally reversible, with the colored species fading back to the colorless state in the absence of light . The fading kinetics and color of the merocyanine can be precisely tuned by introducing different substituents, allowing researchers to tailor the switch's performance for specific applications . A key characteristic of the this compound scaffold is the exceptional stability of its open form, which can persist for over 30 minutes, far longer than its 3H-naphthopyran isomer . This is attributed to a strong intramolecular stacking interaction that hinders the ring-closure reaction . Beyond photochromism, this compound has emerged as a crucial mechanophore in polymer mechanochemistry. When incorporated into polymer chains and subjected to mechanical force, it undergoes the same ring-opening reaction, enabling the visualization and quantification of stress and strain within the material . This function is vital for fundamental studies of fracture mechanics and the development of force-sensing materials . Its excellent fatigue resistance and stimulus specificity distinguish it from other molecular switches . Researchers utilize this compound in diverse applications, including the design of photochromic ophthalmic lenses, dynamic coatings, and as a mechanochromic force probe for polymer stress analysis . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

230-62-6

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2H-benzo[h]chromene

InChI

InChI=1S/C13H10O/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-8H,9H2

InChI Key

VCDAWCBLCCVSKE-UHFFFAOYSA-N

SMILES

C1C=CC2=C(O1)C3=CC=CC=C3C=C2

Canonical SMILES

C1C=CC2=C(O1)C3=CC=CC=C3C=C2

Synonyms

2H-naphtho(1,2-b)pyran

Origin of Product

United States

Synthetic Methodologies for 2h Naphtho 1,2 B Pyran and Its Functionalized Derivatives

Classical and Established Synthetic Routes to the 2H-Naphtho[1,2-b]pyran Core

Established methods for constructing the this compound skeleton primarily involve condensation and cyclization reactions, often initiated by the reaction of naphthols with suitable three-carbon components.

Condensation Reactions Involving Naphthols and Propargyl Alcohols

A prevalent and robust method for synthesizing 2H-naphtho[1,2-b]pyrans involves the acid-catalyzed condensation of naphthols with propargyl alcohols. escholarship.orgnih.gov This reaction is often performed as a one-pot synthesis where the naphthyl propargyl ether is generated in situ. escholarship.orgsmolecule.com The reaction can be efficiently catalyzed by various acids, including p-toluenesulfonic acid (TsOH) and acidic alumina. nih.govcaltech.edu The choice of catalyst can influence reaction conditions and yields. For instance, the use of montmorillonite (B579905) K-10, a heterogeneous catalyst, allows for high yields in short reaction times under mild conditions. ias.ac.in The versatility of this method is enhanced by the commercial availability or straightforward synthesis of a wide array of substituted naphthols and propargyl alcohols, enabling the creation of a diverse library of this compound derivatives. nih.gov

For example, the reaction of 1-naphthol (B170400) with 1,1-diarylpropargyl alcohols in the presence of an acid catalyst directly yields the corresponding 2,2-diaryl-2H-naphtho[1,2-b]pyrans. escholarship.org This approach is also applicable to the synthesis of spiro-naphthopyran derivatives. ekb.eg

Table 1: Examples of Condensation Reactions for this compound Synthesis

Naphthol ReactantPropargyl Alcohol ReactantCatalystProductReference
1-Naphthol1,1-Diphenylprop-2-yn-1-olMontmorillonite K-102,2-Diphenyl-2H-naphtho[1,2-b]pyran ias.ac.in
1-Naphthol1-(4-Chlorophenyl)-1-phenylprop-2-yn-1-olMontmorillonite K-102-(4-Chlorophenyl)-2-phenyl-2H-naphtho[1,2-b]pyran ias.ac.in
6-Substituted-1-naphtholSubstituted Propargyl AlcoholSulfuric Acid in Acetic Acid6-Substituted-2,2-disubstituted-2H-naphtho[1,2-b]pyran ekb.eg

Cyclization Reactions and Intramolecular Rearrangements

Cyclization reactions are fundamental to the formation of the pyran ring in the this compound structure. These can be promoted by either acid catalysis or thermal conditions, often involving intramolecular rearrangements of key intermediates.

Acid-catalyzed cyclization is a cornerstone in the synthesis of 2H-naphtho[1,2-b]pyrans. escholarship.orgnih.govcaltech.edu The mechanism typically involves the initial protonation of a propargyl alcohol, which then reacts with a naphthol to form a naphthyl propargyl ether intermediate in situ. nih.govcaltech.edu Subsequent acid-catalyzed intramolecular rearrangement and cyclization lead to the final pyran ring structure. escholarship.orgcaltech.edu Common catalysts for these processes include p-toluenesulfonic acid (TsOH) and acidic alumina. caltech.edu The use of a dehydrating agent like trimethyl orthoformate can also facilitate the reaction. ias.ac.in

This methodology has been successfully applied to synthesize a variety of functionalized 2H-naphtho[1,2-b]pyrans. For instance, the reaction of various naphthols with diarylpropynols under acidic conditions efficiently yields the desired naphthopyran structures. smolecule.com

The thermal rearrangement of naphthyl propargyl ethers is a well-established and powerful method for the synthesis of 2H-naphtho[1,2-b]pyrans. escholarship.orgnih.govcaltech.edu This reaction proceeds via a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, also known as a Claisen rearrangement, to form an allenyl intermediate, which then undergoes a 6π-electrocyclization to furnish the pyran ring. nsf.gov These rearrangements are often carried out at elevated temperatures in high-boiling solvents like N,N-diethylaniline. clockss.org

This method can be used to introduce various substituents onto the pyran ring. For example, the thermal rearrangement of silylated naphthyl propargyl ethers in refluxing N,N-diethylaniline yields the corresponding trimethylsilyl-substituted naphthopyrans in good to moderate yields. clockss.org

Acid-Catalyzed Cyclization Processes

Advanced and Catalytic Synthetic Approaches

To improve efficiency, selectivity, and substrate scope, more advanced and catalytic methods for the synthesis of 2H-naphtho[1,2-b]pyrans have been developed.

Palladium/Ligand Catalysis for Pyran Ring Formation

Palladium catalysis has emerged as a powerful tool for the formation of the pyran ring in this compound systems. An efficient method involves the palladium/ligand-catalyzed cycloaddition between naphthols and vinylethylene carbonates (VECs). ekb.eg Palladium-mediated reactions have also been utilized for the functionalization of pre-formed naphthopyran rings, for example, in Sonogashira cross-coupling reactions to introduce alkynyl groups. beilstein-journals.orgnih.gov Furthermore, palladium-catalyzed intramolecular aryl-aryl coupling reactions of aryl ortho-halobenzoates have been employed to construct the core structure of related dibenzopyranones. jst.go.jp

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot and multicomponent reactions have emerged as highly efficient methods for the synthesis of this compound derivatives, offering advantages such as simplified procedures, higher yields, and reduced waste. smolecule.comdntb.gov.uamdpi.com

A prevalent one-pot strategy involves the acid-catalyzed reaction of a naphthol with a propargyl alcohol in toluene. clockss.org This process proceeds through several sequential steps within a single reaction vessel:

Initial formation of a naphthyl propargyl ether.

A Claisen rearrangement.

A 1,5-sigmatropic hydrogen shift.

Subsequent electrocyclization to yield the final this compound. clockss.org

This methodology provides a practical route for preparing a variety of this compound derivatives by utilizing different substituted propargyl alcohols and 1-naphthols. ekb.eg For instance, the synthesis of 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one can be achieved through one-pot condensation reactions of suitable naphthol derivatives with aldehydes or ketones under acidic conditions. smolecule.com The use of catalysts like p-toluenesulfonic acid or Lewis acids can further facilitate the formation of this compound from simpler precursors. smolecule.com

Multicomponent reactions (MCRs) have also been successfully employed. For example, substituted naphthopyrans can be synthesized by the reaction of aromatic aldehydes with malononitrile (B47326) (or ethyl cyanoacetate) and β-naphthol in refluxing ethanol (B145695) in the presence of piperidine. sioc-journal.cn This approach highlights the versatility of MCRs in generating molecular diversity. Another example is the synthesis of pyran derivatives through an MCR involving an aryl aldehyde, hydroxycoumarin, and malononitrile, showcasing the efficiency of generating complex structures in a single step. mdpi.com

Synthesis of Substituted this compound Derivatives

The introduction of various substituents onto the this compound framework is crucial for modulating their photochromic and other physicochemical properties.

The synthesis of this compound derivatives bearing halogen, alkyl, or aryl groups at specific positions allows for precise control over their properties. For example, derivatives with halo and methyl substituents at the 6-position, and methyl, cyclopropyl, or aryl groups at the 2-position have been successfully synthesized. ekb.egekb.eg

A common strategy for introducing aryl groups at the 2-position involves the reaction of a 3-substituted 1-naphthol with a 1,1-diarylprop-2-yn-1-ol. clockss.org This method has been used to synthesize a series of methoxy-substituted 2,2-di(4-methoxyphenyl)-2H-naphtho[1,2-b]pyrans. clockss.org The required 3-substituted 1-naphthols can be prepared through a versatile route starting from the Stobbe condensation of a benzaldehyde (B42025) with a dialkyl succinate. clockss.org

Furthermore, palladium-mediated reactions have been utilized to introduce aryl and other functional groups. For instance, bromo-substituted naphthopyrans can undergo palladium-catalyzed reactions to introduce cyano or aryl groups. beilstein-journals.org

Spiro-fused 2H-naphtho[1,2-b]pyrans represent a significant subclass of these compounds, often exhibiting unique photochromic and acidochromic behaviors. mdpi.com These systems are characterized by a spirocyclic junction, where two rings share a single atom.

The synthesis of spiro[indoline-naphthopyran] derivatives is a well-established area. These compounds are typically prepared through the condensation of a Fischer's base derivative (e.g., 1,2,3,3-tetramethyl-3H-indolium perchlorate) with a suitably substituted 2-hydroxy-1-naphthaldehyde. researchgate.netscispace.com For example, the reaction of 2-hydroxy-3-(4,5-diphenyl-1,3-oxazol-2-yl)-1-naphthaldehyde with 1,2,3,3-tetramethyl-3H-indolium perchlorate (B79767) yields a photochromic spiro[indoline-2,3′-naphthopyran] with a diphenyloxazole group. researchgate.net

Another approach involves the synthesis of spirobi(this compound) derivatives. For instance, 3,3′-(4H,4′H)-spirobi(this compound)-6,6′-dicarboxylic acid has been synthesized, where the spiro skeleton formation and bromination of the aromatic ring were achieved using bromine. oup.com

Furthermore, spiro-fused systems with terpene substituents at the 2-spiro position of the pyran ring have been reported, expanding the structural diversity of this class of compounds. ekb.egekb.eg The introduction of steric spirocyclic groups, such as in indeno-fused 2H-naphthopyrans, has been shown to influence the photochromic properties, such as accelerating the decoloration speed. rsc.org

Table 1: Examples of Synthesized Spiro-Fused this compound Systems

Compound Type Synthetic Precursors Key Features
Spiro[indoline-naphthopyran] Fischer's base derivative and 2-hydroxy-1-naphthaldehyde Photochromic and acidochromic behavior mdpi.comresearchgate.netscispace.com
Spirobi(this compound) Bromine-mediated spirocyclization Formation of a spiro skeleton oup.com
Terpene-substituted spiro-naphthopyrans Terpene-derived precursors Introduction of bulky, chiral substituents ekb.egekb.eg
Indeno-fused 2H-naphthopyrans Indenone derivatives Accelerated decoloration rates rsc.org

The incorporation of metallocenyl moieties, such as ferrocenyl, ruthenocenyl, and osmocenyl groups, into the this compound structure leads to compounds with unique photochromic and electrochemical properties. researchgate.net These substituents can significantly influence the absorption spectra and kinetic parameters of the photochromic process.

The synthesis of these derivatives typically involves the condensation of a naphthol with a propargyl alcohol bearing a metallocenyl group. For example, 2-ferrocenyl-2-methyl-[2H]-benzopyrans and naphthopyrans substituted at the 2-position with a ferrocenyl group have been prepared and studied. researchgate.netresearchgate.net The synthesis of naphthopyrans substituted at the 3-position with a ferrocenyl group has also been reported, leading to interesting photochromic behaviors compared to their 3,3-diphenyl counterparts. researchgate.net

The general synthetic approach involves reacting propargylic alcohols containing ferrocenyl groups with β-naphthol under optimal conditions to produce the corresponding metallocenyl-substituted naphthopyrans in good yields. ias.ac.in

Table 2: Metallocenyl-Substituted 2H-Naphtho[1,2-b]pyrans and their Properties

Metallocene Position of Substitution Observed Photochromic Properties
Ferrocenyl 2-position Shows two absorption bands under UV irradiation researchgate.net
Ruthenocenyl 2-position Shows one absorption band under UV irradiation researchgate.net
Osmocenyl 2-position Shows one absorption band under UV irradiation researchgate.net
Ferrocenyl 3-position Extended wavelength range in the visible absorption spectrum researchgate.net

Creating a bridged structure by introducing an alkyl bridge between the pyran ring and the naphthalenic core has a significant impact on the photochromic properties of naphthopyrans. acs.org These fused-naphthopyrans with bridged structures are designed to prevent the formation of long-lived photoisomers, which are responsible for the persistent residual color often observed in conventional naphthopyrans. acs.org

The synthesis of these bridged systems can be achieved in multiple steps. One reported method starts from 4-(bromomethyl)benzocoumarin. acs.org Another approach involves the reaction of 2,2′-dimethoxybenzophenone with phenylacetylene (B144264) to form a propargylic alcohol, which is then condensed with a naphthol derivative. researchgate.netresearchgate.net The resulting product is then treated to form the bridged system. researchgate.netresearchgate.net These synthetic strategies allow for the creation of photochromic materials that exhibit fast switching between the uncolored and colored states. researchgate.netscribd.com

Preparation of Metallocenyl-Substituted 2H-Naphtho[1,2-b]pyrans

Derivatization and Functionalization of the Pyranone Moiety

The pyranone moiety within the this compound-2-one structure serves as a versatile scaffold for further derivatization and functionalization. These modifications can lead to a wide range of compounds with diverse biological and material properties.

For example, the synthesis of 3-(3-(dimethylamino)acryloyl)-2H-naphtho[1,2-b] rsc.orgCurrent time information in Bangalore, IN.oxazin-2-one, a multifunctional building block, has been described. nih.gov This compound can be used to synthesize various new heterocyclic systems such as pyrimidines, pyrazoles, isoxazoles, and others. nih.gov

Furthermore, the reaction of naphtho[2,1-b]pyran-1-one with silyl (B83357) enol ethers or through a Reformatsky reaction can lead to new photochromic dihydronaphtho[2,1-b]pyranone and benzocoumarin derivatives, respectively. researchgate.net Additionally, the synthesis of 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile derivatives has been achieved through a domino reaction of 3,3-bis(methylthio)-1-arylprop-2-en-1-one with piperidine/pyrrolidine (B122466) and malononitrile. acs.org

These examples demonstrate the utility of the pyranone moiety as a platform for creating a diverse library of functionalized naphthopyran derivatives with potential applications in various fields.

Synthesis of this compound-2-one Derivatives

The this compound-2-one core, a naphthyl analog of coumarin (B35378), serves as a crucial intermediate for more complex derivatives. Syntheses often begin with substituted naphthols or naphthoquinones.

One established method involves the transformation of 1,4-naphthoquinone (B94277). wiley.com When reacted with alkyl 2-aminofumarates, 1,4-naphthoquinone is converted into this compound-2-one derivatives, which can then be used as building blocks for other complex heterocyclic systems. wiley.com

Another approach enables the construction of thieno-fused naphthopyranones. For instance, 2H-4,8-Dimethylthieno[2′,3′:5,6]naphtho[1,2-b]pyran-2-one was synthesized in a multi-step sequence starting from 1,5-naphthalenediol. tandfonline.com This synthesis highlights the use of key reactions such as the Newman-Kwart rearrangement and an S-Claisen rearrangement to build the final thiophene-annulated structure. tandfonline.com

A versatile route to access 2,2-diaryl-substituted 2H-naphtho[1,2-b]pyrans involves the acid-catalyzed reaction of a substituted 1-naphthol with a 1,1-diarylprop-2-yn-1-ol. clockss.org This method has been successfully applied to synthesize a range of 5-alkoxycarbonyl-2H-naphtho[1,2-b]pyrans. clockss.org The requisite 3-substituted 1-naphthols can be prepared through the Stobbe condensation of a benzaldehyde with a dialkyl succinate, followed by cyclization of the resulting arylidenesuccinic acids. clockss.org

Starting Material(s)Key Reagents/ConditionsProduct
1,4-NaphthoquinoneAlkyl 2-aminofumaratesThis compound-2-one derivatives
1,5-NaphthalenediolMulti-step synthesis including Newman-Kwart and S-Claisen rearrangements2H-4,8-Dimethylthieno[2′,3′:5,6]naphtho[1,2-b]pyran-2-one
3-Substituted 1-naphthol, 1,1-Diarylprop-2-yn-1-olAcid catalysis5-Alkoxycarbonyl-2,2-diaryl-2H-naphtho[1,2-b]pyrans

Reactions Involving Carboxylate Groups and Heteroatom-Containing Linkers

Functionalization of the this compound skeleton, particularly through the introduction and modification of carboxylate groups and heteroatom-containing moieties, allows for the fine-tuning of the compound's chemical characteristics.

Derivatives bearing carboxylate groups, such as 5-alkoxycarbonyl substituents, are valuable precursors for further modification. For example, a methyl 6-hydroxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-carboxylate can be methylated at the hydroxyl group using iodomethane (B122720) and potassium carbonate in acetone. clockss.org Furthermore, the carboxylate group itself can be the site of reaction. While the direct modification of the carboxylate on the this compound system is a specific area of interest, analogous reactions on the isomeric naphtho[2,1-b]pyran system illustrate the potential chemical transformations. For example, diethyl 2H-naphtho[2,1-b]pyran-2,3-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid using alcoholic potassium hydroxide. emerald.com This dicarboxylic acid can then be converted to its cyclic anhydride (B1165640) with acetyl chloride. emerald.com

The introduction of heteroatom-containing linkers is another key functionalization strategy. The reaction of diethyl 2H-naphtho[2,1-b]pyran-2,3-dicarboxylate with hydrazine (B178648) hydrate (B1144303) in ethanol yields the corresponding 2,3-dicarbohydrazide, introducing a nitrogen-containing functional group. emerald.com Similarly, amino functionalities can be incorporated, as demonstrated by the synthesis of methyl 2,2-bis(4-methoxyphenyl)-9-morpholino-2H-naphtho[1,2-b]pyran-5-carboxylate. google.com The pyranone ring of this compound-2-one derivatives can also be opened by nucleophiles to yield substituted β-naphthyl-α,β-dehydro-α-amino acid derivatives, effectively incorporating an amino acid moiety. wiley.com Palladium-catalyzed reactions have also been employed to introduce nitrogen-containing groups, such as the cyanation of bromo-substituted pyrans using zinc cyanide to furnish nitriles. beilstein-journals.org

Starting CompoundReagent(s)Product
Methyl 6-hydroxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-carboxylateIodomethane, K₂CO₃Methyl 6-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-carboxylate
Diethyl 2H-naphtho[2,1-b]pyran-2,3-dicarboxylateHydrazine hydrate2H-Naphtho[2,1-b]pyran-2,3-dicarbohydrazide
2-Bromo-3H-naphtho[2,1-b]pyranZn(CN)₂, Pd catalyst2-Cyano-3H-naphtho[2,1-b]pyran
This compound-2-one derivativeNucleophiles (e.g., amines)β-Naphthyl-α,β-dehydro-α-amino acid derivatives

Reaction Mechanisms and Photochemical Transformations of 2h Naphtho 1,2 B Pyran

Photochromic Ring Opening and Merocyanine (B1260669) Formation

The fundamental photochemical transformation of 2H-naphtho[1,2-b]pyran is a 6π electrocyclic ring-opening reaction. nih.gov Photoexcitation of the naphthopyran molecule with UV light initiates the cleavage of the spiro C-O bond of the pyran moiety. nih.govbioone.org This bond rupture leads to the formation of a transient, short-lived open-form intermediate. nih.gov From this intermediate state, subsequent structural rearrangements occur, primarily through twisting around different carbon-carbon single bonds, to yield various colored merocyanine isomers. nih.govbioone.org Theoretical models suggest that the isomerization can proceed through different pathways, including a single twist around the exocyclic olefin or a concerted "bicycle pedal" motion involving rotation around both olefins of the merocyanine bridge. nih.gov The specific pathway can be influenced by factors such as solvent polarity and the electronic nature of substituents on the naphthopyran scaffold. nih.gov

The initial ring-opening of this compound results in the formation of different stereoisomers of the merocyanine dye. nih.gov These isomers are primarily distinguished by the geometry around the newly formed double bonds. Following the initial C-O bond cleavage, a rapid rotation occurs around the C-C single bond of the merocyanine backbone to alleviate steric hindrance, leading to a transoid conformation. nih.gov

In the synthesis of naphthopyrans, an allenyl naphthol species is a key intermediate. nih.govsemanticscholar.org This intermediate is formed through a Claisen rearrangement during the acid-catalyzed condensation of naphthols and diaryl propargyl alcohols. nih.govsemanticscholar.org A subsequent 1,5-hydrogen shift in the allenyl naphthol leads to the formation of the merocyanine form, which then undergoes a thermal 6π electrocyclization to yield the final colorless naphthopyran. nih.govsemanticscholar.org

While central to the synthesis, allenyl naphthol intermediates can also play a role in the photochemical transformations of the resulting naphthopyrans. Excitation of the cis-trans (CT) merocyanine isomer can lead to photoenolization, forming a relatively unstable allenyl naphthol species. nih.gov However, for the excited CT merocyanine, internal conversion to the ground state is an extremely rapid and efficient process, which means that photoisomerization to the trans-trans (TT) isomer or formation of the allenyl naphthol is generally inefficient. nih.gov The formation of these allenyl intermediates from the open merocyanine isomers can sometimes be observed at low temperatures. beilstein-journals.org

Formation and Characterization of Merocyanine Isomers (e.g., cis-trans, trans-trans)

Photophysical and Photochemical Kinetics

The dynamic behavior of this compound photochromism is governed by the rates of both the color-forming (ring-opening) and color-fading (ring-closure) reactions. These kinetics are crucial for understanding and predicting the performance of these materials in applications.

The disappearance of the colored merocyanine form, known as the bleaching or decoloration process, occurs through thermal ring closure back to the colorless naphthopyran state. acs.orgnih.gov The kinetics of this process are a critical parameter determining the lifetime of the colored state.

For a series of 2,2-diphenyl-2H-naphtho[1,2-b]pyran derivatives, the ring closure rate constants have been found to vary significantly depending on the substituents on the aromatic rings. acs.org These rate constants, which describe the thermal reversion from the open merocyanine forms (B and C) back to the closed naphthopyran form (A), were reported to be in the range of 0.0009 s⁻¹ to 0.04 s⁻¹. acs.orgacs.org

In a detailed study of 2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyran, the thermal bleaching was investigated in the temperature range of 280–315 K. bioone.org The disappearance of the colored form was monitored at its maximum absorbance wavelength (450 nm) after UV irradiation was ceased. bioone.org The kinetic data for the decoloration process fit well to a biexponential function, indicating the presence of at least two distinct ring-closing species with different rates. bioone.org This is consistent with the formation of multiple merocyanine isomers. nih.govbioone.org The study identified two colored forms, one that is thermoreversible and another that is not but can be reversed photochemically. nih.gov

Interactive Data Table: Ring Closure Rate Constants for Substituted 2,2-diphenyl-2H-naphtho[1,2-b]pyrans

CompoundSubstituentRate Constant (k B→A) (s⁻¹)
1(A) None0.01
2(A) 6-methoxy0.003
3(A) 8-methoxy0.04
4(A) 9-methoxy0.01
5(A) 5,8-dimethoxy0.0009
6(A) 6-(piperidin-1-yl)0.001

Data sourced from The Journal of Physical Chemistry A, 2002, 106 (40), pp 9467–9473. acs.org

The efficiency of the photochromic ring-opening reaction is quantified by the quantum yield (Φ). This value represents the number of molecules that undergo the photoreaction for each photon absorbed. The quantum yields for the color-forming reactions of 2H-naphtho[1,2-b]pyrans are essential for optimizing their light sensitivity.

For 2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyran, a detailed photokinetic study allowed for the determination of the quantum yields of the photoreactions that lead to the formation of the colored species. nih.govbioone.org Mathematical models were developed to analyze the system's evolution under steady irradiation and to calculate these quantum yields. nih.gov The study revealed a complex photochemical behavior where two distinct colored forms are produced, one being thermoreversible and the other photoreversible. nih.govbioone.org

While specific numerical values for the quantum yields of this compound itself are not always readily available in general literature, the methodology for their determination is well-established. It involves careful analysis of absorbance changes under controlled irradiation conditions. bioone.org The efficiency of the ring-opening process is known to be high for many naphthopyrans, making them suitable for applications requiring rapid coloration. acs.org

Kinetics of Ring Closure and Decoloration Processes

Dimerization and Cycloaddition Reactions Induced by Photoirradiation or Chemical Means

The this compound scaffold is susceptible to dimerization and cycloaddition reactions, which can be initiated through photochemical or chemical methods. These transformations are of significant interest due to the distinct properties of the resulting dimers compared to the monomeric form.

Solid-State and Solution Photodimerization Processes

This compound and its derivatives readily undergo photodimerization, particularly in the solid state. acs.orgnih.gov Upon irradiation, a [2+2] photodimerization occurs, yielding a cyclobutane-containing dimer with high efficiency and selectivity. acs.orgnih.govresearchgate.net This topochemical reaction's course and the stereochemistry of the resulting photodimer are often predictable from the crystal lattice's nearest-neighbor geometry of the monomer molecules. iupac.org

Dimerization can also be induced in solution. For instance, treating various this compound derivatives with acetic acid containing a few drops of concentrated sulfuric acid leads to dimerization. ekb.egekb.egrsc.org This chemical method has been used to synthesize a range of naphthopyran dimers with different substituents. ekb.egekb.eg

Table 1: Dimerization Conditions for this compound and Derivatives

Reactant Method Conditions Product Type Yield Reference(s)
This compound Solid-State Photoirradiation UV Light [2+2] Photodimer Excellent acs.orgnih.gov
Substituted 2H-Naphtho[1,2-b]pyrans Chemical Dimerization Acetic acid, conc. H₂SO₄ Dimer mixture ~50% ekb.eg

Retro [2+2] Cycloaddition for Monomer Regeneration

The photodimerization process is often reversible. The monomeric this compound can be regenerated from its photodimer through a retro [2+2] cycloaddition reaction. acs.orgnih.gov This is typically achieved by irradiating a solution of the photodimer. acs.orgnih.govresearchgate.net For example, irradiation of the photodimer in a chloroform (B151607) solution effectively cleaves the cyclobutane (B1203170) ring, leading back to the original monomer. acs.orgnih.gov This reversibility is a key feature of the photochromism observed in some naphthopyran systems. researchgate.net The regeneration can also be achieved chemically; for instance, treating certain rearranged dimers with triethylamine (B128534) can regenerate the this compound monomer. acs.orgnih.gov A similar retro-[2+2] cycloaddition has been observed in other systems, such as coumarin (B35378) dimer mechanophores, which generate fluorescent coumarin moieties upon activation. caltech.edu

Skeletal Rearrangements During Dimerization

Under specific conditions, the dimerization of this compound can proceed with a concurrent skeletal rearrangement, leading to products with different core structures. acs.orgnih.gov A notable example occurs when the this compound is irradiated in methanol (B129727) or in the presence of hexamethylditin. acs.orgnih.govresearchgate.net Instead of the expected [2+2] cycloadduct, this reaction affords 2,5-dihydro-1-benzoxepin dimers. acs.orgnih.govresearchgate.net

Chemical dimerization can also lead to rearranged products. The dimerization of 2,2,6-trimethyl-2H-naphtho[1,2-b]pyran in acid yields a mixture of products, including a photochromic fraction identified as 3,4-dihydro-4,3'-bis(2,2,6-trimethyl-2H-naphtho[1,2-b]-pyran) and another product with a complex hexacyclic benzo[f]naphtha[2,1-J]fluoranthene structure. ekb.eg

Table 2: Skeletal Rearrangements in Dimerization of this compound

Reactant Conditions Rearranged Product Reference(s)
This compound Irradiation in Methanol or with Hexamethylditin 2,5-Dihydro-1-benzoxepin dimer acs.orgnih.govresearchgate.net
2,2,6-Trimethyl-2H-naphtho[1,2-b]pyran Acetic acid, conc. H₂SO₄ 3,4-Dihydro-4,3'-bis(2,2,6-trimethyl-2H-naphtho[1,2-b]-pyran) ekb.eg

Reactivity Towards External Chemical Reagents

The this compound ring system exhibits reactivity towards both electrophilic and nucleophilic reagents, allowing for a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions

The naphthalene (B1677914) portion of the this compound molecule is aromatic and can undergo electrophilic aromatic substitution reactions. smolecule.com The presence of activating groups, such as a methoxy (B1213986) substituent on the naphthalene ring, can enhance the reactivity of the aromatic system towards electrophiles. smolecule.com This allows for the introduction of various functional groups onto the aromatic core, providing a route to functionalized derivatives. smolecule.comsmolecule.com While the pyran-2-one ring itself can react with electrophiles, substitution typically occurs at the C-3 and C-5 positions in non-fused systems. clockss.org

Nucleophilic Additions and Condensation Reactions

The pyran moiety, particularly in related naphthopyran-2-one structures, contains electrophilic centers that are susceptible to nucleophilic attack. clockss.org Key sites for attack in 2H-pyran-2-ones are the C-2, C-4, and C-6 positions. clockss.org Such reactions often result in the opening of the pyran ring. clockss.org For instance, the carbonyl group in acetyl-substituted naphthopyran-2-ones is prone to nucleophilic addition. smolecule.com

Furthermore, this compound derivatives can participate in condensation reactions with various nucleophiles to form more complex structures. smolecule.comsmolecule.com The synthesis of naphthopyrans often involves the condensation of a naphthol derivative with a suitable partner, such as α-cyanocinnamonitriles or ethyl α-cyanocinnamate, highlighting the reactivity of the system with nucleophilic species. eurjchem.com

Reactions with Organometallic Reagentsresearchgate.net

The introduction of organometallic moieties onto the this compound framework represents a significant area of research, primarily aimed at modulating the compound's electronic and photochemical properties. The reactions typically involve the substitution at the 2-position or 3-position of the pyran ring with metallocenyl groups, such as those from the iron triad (B1167595) (ferrocenyl, ruthenocenyl, and osmocenyl). These modifications have been shown to have specific and unique effects on the photochromic behavior of the parent naphthopyran.

Research Findings on Metallocenyl-Substituted Naphthopyrans

Detailed studies have been conducted on the synthesis and photochromic properties of 2H-naphtho[1,2-b]pyrans substituted at the 2-position with different metallocenyl groups. The primary goal of this research was to investigate the influence of the metallic center on the photochromism of the naphthopyran system.

The synthesis of these novel compounds allows for a direct comparison of their behavior against their parent alkyl- or phenyl-substituted analogues. A key finding is that the nature of the metallocene has a profound impact on the absorption spectra of the photogenerated species. For instance, under UV irradiation, ferrocenyl-substituted 2H-naphtho[1,2-b]pyrans exhibit two distinct absorption bands in the visible spectrum. In contrast, the corresponding ruthenocenyl and osmocenyl derivatives are characterized by only a single absorption band under the same irradiation conditions. This difference highlights the significant electronic perturbation exerted by the ferrocenyl group compared to its heavier congeners.

Furthermore, research has also explored the substitution of a ferrocenyl group at the 3-position of the naphthopyran. This work compares the photochromic behavior of these compounds with the parent 3,3-diphenyl-naphthopyrans, providing further insight into how the position and nature of the organometallic substituent govern the photochemical transformations of the molecule. The presence of the ferrocenyl group has been noted to increase the thermal rate of bleaching of the photomerocyanine species, the colored, ring-opened form of the naphthopyran.

The table below summarizes the key findings from the comparative study of metallocenyl-substituted 2H-naphtho[1,2-b]pyrans.

Substituent at 2-PositionParent Compound AnalogueNumber of Absorption Bands (Post-UV Irradiation)Reference
FerrocenylAlkyl or PhenylTwo
RuthenocenylAlkyl or PhenylOne
OsmocenylAlkyl or PhenylOne

Structural Elucidation and Advanced Spectroscopic Characterization

Application of NMR Spectroscopy for Conformational and Mechanistic Analysis

NMR spectroscopy is a powerful tool for the detailed structural analysis of 2H-naphtho[1,2-b]pyrans and their photoisomers. It provides invaluable insights into the conformational and mechanistic aspects of the photochromic process.

Upon UV irradiation, the colorless closed form of 2H-naphtho[1,2-b]pyran undergoes a ring-opening reaction to form colored merocyanine (B1260669) isomers. acs.org NMR spectroscopy, often coupled with an irradiation system, is instrumental in identifying the number of species formed and determining their precise structures. scribd.com For instance, ¹H and ¹³C NMR spectroscopy have been used to confirm the structures of newly synthesized this compound derivatives. rsc.orgjetir.org In studies of multimodal 2H-bis-naphthopyran mechanophores, ¹H NMR was crucial in characterizing the mono-merocyanine form that exists in a thermal equilibrium with the closed bis-naphthopyran precursor. rsc.org The technique allows for the observation of distinct signals for the different protons and carbons in the various isomers, enabling their unambiguous assignment. rsc.org

Research has shown that the photoirradiation of some this compound derivatives can lead to different distributions of cis and trans merocyanine isomers, which can be evidenced by ¹H NMR spectroscopy. rsc.org The analysis of chemical shifts and coupling constants provides detailed information about the stereochemistry of the merocyanine products.

Table 1: Representative ¹³C NMR Data for a this compound Derivative

Functional Group Chemical Shift (δ, ppm)
C=O 171.2
Aromatic/Alkene C 152.0, 146.0, 137.0, 127.2, 126.5, 125.5, 120.4, 118.5, 117.0, 111.5
Spiro C 84.9
O-CH₂ 68.3
Aliphatic C 34.8, 29.2, 29.1, 29.0, 28.8, 28.5, 24.8, 18.5

Data sourced from a study on a multimodal 2H-bis-naphthopyran mechanophore. rsc.org

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of the isomerization processes in this compound systems. scribd.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of interconversion between the different isomers. acs.org This provides valuable information on the energy barriers and the mechanisms of the thermal fading process, which is the reversion of the colored merocyanine forms back to the colorless closed pyran form. acs.orgacs.org The rates of ring-closure for merocyanine derivatives have been analyzed using NMR spectroscopy, revealing that the rates can differ by several orders of magnitude depending on the stereochemistry of the merocyanine isomers. nih.gov

Elucidation of Merocyanine Structures and Intermediates

UV-Visible Absorption and Emission Spectroscopy for Photophysical Property Determination

UV-Visible absorption and emission spectroscopy are fundamental techniques for characterizing the photophysical properties of 2H-naphtho[1,2-b]pyrans. acs.orgresearchgate.netcaltech.edu These methods are used to investigate the electronic transitions and the fate of the excited states.

Steady-state UV-Visible absorption spectroscopy is used to monitor the photochromic behavior of 2H-naphtho[1,2-b]pyrans. researchgate.net The colorless closed form typically absorbs in the UV region of the spectrum. acs.org Upon irradiation with UV light, new absorption bands appear in the visible region, corresponding to the formation of the colored merocyanine isomers. acs.orgbioone.org The position and shape of these bands can be influenced by the substitution pattern on the naphthopyran core and the polarity of the solvent. acs.org

Time-resolved absorption spectroscopy provides insights into the dynamics of the photochromic process on timescales ranging from picoseconds to seconds. acs.orguminho.pt These studies allow for the observation of transient species, such as the excited states and the initial ring-opened intermediates, and the determination of the kinetics of their formation and decay. sciengine.com For example, time-resolved absorption spectra of related naphthopyrans have been used to identify the involvement of both singlet and triplet excited states in the photochromic mechanism. sciengine.com

Table 2: UV-Visible Absorption Data for a this compound Derivative

Form λmax (nm) Solvent
Closed Form ~346, 387 Not specified
Merocyanine Isomer 1 ~490 Not specified
Merocyanine Isomer 2 ~575 Not specified

Data sourced from studies on this compound systems. rsc.orgescholarship.org

Fluorescence spectroscopy provides information about the emissive properties of 2H-naphtho[1,2-b]pyrans and their derivatives. The fluorescence quantum yield (Φf) and lifetime (τf) are important parameters that characterize the efficiency and dynamics of the fluorescence process. uminho.pt For many 2H-naphtho[1,2-b]pyrans, the fluorescence quantum yield of the closed form is very low at room temperature, suggesting that the ring-opening reaction is a highly efficient process. acs.org However, the introduction of certain substituents can lead to detectable fluorescence. acs.org

Time-resolved fluorescence measurements are used to determine the fluorescence lifetimes, which provide information about the rates of the deactivation pathways of the excited singlet state. uminho.pt The fluorescence properties, including quantum yields and lifetimes, are highly dependent on the molecular structure and the solvent environment. acs.orguminho.pt

Table 3: Photophysical Properties of Selected this compound Derivatives

Compound Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf, ns) Conditions
2,2-diphenyl-2H-naphtho[1,2-b]pyran < 0.001 - 77 K
Substituted 2H-naphtho[1,2-b]pyrans Varies 0.36 - 0.76 77 K
Naphtho[2,1-b]pyran derivative 0.44 - Not specified

Data compiled from various studies. acs.orguminho.pt

Steady-State and Time-Resolved Absorption Studies

Infrared Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for the structural characterization of this compound derivatives by identifying the functional groups present in the molecule. jetir.orguminho.ptresearcher.life The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational modes of specific bonds. libretexts.org For example, the presence of a carbonyl group in 2-phenyl-4H-naphtho[1,2-b]pyran-4-one derivatives can be confirmed by a strong absorption band in the region of 1630-1655 cm⁻¹. The characterization of all newly synthesized compounds is typically supported by IR spectroscopy, alongside other techniques like NMR and mass spectrometry. uminho.pt

Furthermore, IR spectroscopy can be used to monitor the progress of chemical reactions involving 2H-naphtho[1,2-b]pyrans. rsc.org By observing the appearance or disappearance of characteristic absorption bands, one can follow the conversion of reactants to products.

Table 4: Common Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

Functional Group Bond Absorption Range (cm⁻¹)
Alkene C=C 1640 - 1680
Aromatic C=C ~1450 - 1600
Ether C-O 1000 - 1300
Alkane C-H 2850 - 2960
Alkene =C-H 3020 - 3100

General IR absorption ranges. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids. For derivatives of this compound, this technique provides unequivocal proof of their molecular conformation, bond lengths, bond angles, and intermolecular packing in the crystal lattice.

A notable example involves the structural determination of two polymorphs of 4-propyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, a derivative of the parent compound. researchgate.net Researchers successfully crystallized two different forms—a monoclinic polymorph, (Im), and an orthorhombic polymorph, (Io)—from the same solution. researchgate.net The study revealed that while the packing motifs are very similar, the key difference lies in their symmetry operations. The monoclinic form possesses a twofold screw axis along the b-axis direction, whereas the orthorhombic form has twofold screw axes along all three unit cell directions. researchgate.net

The crystallographic data for these two polymorphs highlight the subtle energetic differences that can lead to different crystal packing arrangements. The cell volume of the monoclinic form is almost precisely half that of the orthorhombic form. researchgate.net The pyran ring in these structures adopts a half-chair conformation. researchgate.net

Crystallographic Data for Polymorphs of 4-propyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione researchgate.net
ParameterPolymorph (Im)Polymorph (Io)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)10.057(2)10.056(2)
b (Å)12.227(2)12.230(2)
c (Å)10.518(2)21.036(4)
β (°)95.084(9)90
Volume (ų)1284.9(4)2580.4(8)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and its derivatives. Beyond simple molecular ion detection, advanced techniques such as tandem mass spectrometry (MS/MS) provide profound insights into the compound's structure by analyzing its fragmentation patterns.

The fragmentation of 2H-pyran systems, including naphthopyrans, is complex due to the potential for the pyran ring to open under energetic conditions, forming photomerocyanine structures. uminho.pt Electrospray ionization (ESI) tandem mass spectrometry studies on related 2H-chromenes reveal that fragmentation pathways are influenced by the location of the ionizing proton. uminho.pt For many chromenes, the charge is preferentially located as a tertiary carbocation formed when the proton is taken up by the zwitterionic open form. uminho.pt This leads to characteristic fragmentation, often involving the cleavage of the γ-bond relative to the carbocation center. uminho.pt

In the analysis of metabolites of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (also known as β-Lapachone or ARQ 501), high-resolution mass spectrometry was used to identify novel conjugates. researchgate.net One major metabolite was identified as a glucosylsulfate conjugate. researchgate.net The product ion spectrum of the parent ion (m/z 485) showed a characteristic neutral loss of 80 mass units (SO₃) to produce a fragment at m/z 405, followed by a loss of 162 mass units (glucose), yielding a fragment corresponding to the reduced parent compound at m/z 243. researchgate.net A prominent fragment ion at m/z 241, corresponding to the glucosylsulfate moiety itself, was also observed, confirming the structure of the conjugate. researchgate.net

Key Fragment Ions in the Mass Spectrometric Analysis of this compound Derivatives
Precursor Ion (m/z) / CompoundTechniqueKey Fragment Ions (m/z)InterpretationReference
[M+H]⁺ of various 2H-chromenesESI-MS/MS191Base peak for many derivatives, resulting from γ-bond cleavage relative to a carbocation center. uminho.pt
485 (Metabolite of ARQ 501)Ion Trap MS/MS405Neutral loss of SO₃ (80 Da) from the sulfate (B86663) conjugate. researchgate.net
485 (Metabolite of ARQ 501)Ion Trap MS/MS243Subsequent neutral loss of glucose (162 Da) from the m/z 405 fragment. researchgate.net
485 (Metabolite of ARQ 501)Ion Trap MS/MS241Fragment corresponding to the glucosylsulfate moiety anion. researchgate.net

These detailed mass spectrometric studies are crucial not only for confirming the identity of synthesized naphthopyran derivatives but also for identifying their metabolites and understanding their degradation pathways, providing a complete picture of the molecule's chemical behavior. koreascience.krnih.gov

Theoretical and Computational Chemistry of 2h Naphtho 1,2 B Pyran Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2H-Naphtho[1,2-b]pyran systems. researchgate.netacs.orgnih.gov These calculations have been instrumental in understanding the electronic structure, conformational changes, and spectroscopic properties of these molecules. researchgate.netrsc.orgacs.org

Electronic Structure Analysis and Molecular Orbitals

DFT calculations are frequently employed to analyze the electronic structure of both the closed pyran form and the open merocyanine (B1260669) form of this compound. core.ac.ukscispace.comrsc.org These calculations help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the molecule's reactivity and spectroscopic properties. For instance, the electronic properties, such as the energies of the frontier orbitals, can be correlated with the biological activities of quinone derivatives.

The introduction of substituents on the naphthopyran scaffold significantly influences the electronic structure. researchgate.net Electron-donating or withdrawing groups can alter the energy levels of the molecular orbitals, thereby tuning the absorption and emission characteristics of the molecule. researchgate.net For example, a strongly electron-donating pyrrolidine (B122466) substituent can cause a bathochromic (red) shift in the absorption of the merocyanine form. core.ac.uk

Computational MethodSystem StudiedKey FindingsReference
DFT (B3LYP/6-31G(d,p))Isomeric photochromic naphthopyransDetermined vibrational frequencies and first hyperpolarizabilities. researchgate.net
TD-DFT2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran and its merocyanineSupported the observation that different isomeric merocyanines have distinct absorption maxima. rsc.orgrsc.org
DFT (CoGEF)Linear 2H-naphtho[2,3-b]pyran with a pyrrolidine substituentPredicted a ring-opening reaction upon mechanical elongation. scispace.com

Conformational Analysis of Pyran and Merocyanine Forms

The photochromic and mechanochromic behavior of this compound is intrinsically linked to the conformational changes between the closed pyran form and the open, colored merocyanine form. aps.orgacs.org Upon stimulation by UV light or mechanical force, the C-O bond in the pyran ring cleaves, leading to the formation of one or more merocyanine isomers. rsc.orgaps.orgacs.org

Computational methods are used to explore the potential energy surfaces of these different conformations and to determine their relative stabilities. researchgate.netacs.org The merocyanine form can exist in several stereoisomers, such as the transoid-cis (TC) and transoid-trans (TT) forms, which arise from rotation around the newly formed C-C single and double bonds. nih.gov The relative stability of these isomers is influenced by steric hindrance and electronic effects of the substituents. rsc.org For instance, merocyanines derived from 2H-naphthopyrans are generally more stable and have longer lifetimes than those from 3H-naphthopyrans due to reduced steric crowding. nih.gov

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling provides a detailed picture of the reaction mechanisms and energy landscapes associated with the transformations of this compound systems. researchgate.netacs.org

Simulation of Electrocyclic Ring-Opening Mechanisms

The 6π electrocyclic ring-opening reaction is the fundamental process underlying the photochromism and mechanochromism of naphthopyrans. rsc.orgnih.gov This reaction can be simulated using computational methods to understand the dynamics and energetics of the bond-breaking process. acs.org Density functional theory (DFT) calculations, particularly with the constrained geometries simulate external force (CoGEF) method, have been used to predict the ring-opening reaction in naphthopyran derivatives under mechanical stress. core.ac.ukscispace.comrsc.org These simulations show how the application of an external force can lower the energy barrier for the ring-opening reaction. scispace.com

Transition State Characterization for Isomerization and Dimerization

Following the initial ring-opening, the resulting merocyanine can undergo further isomerization reactions. nih.gov Computational chemistry is crucial for identifying and characterizing the transition states of these isomerization processes, providing insights into the reaction kinetics. nih.gov For example, in 3H-naphthopyrans, the isomerization from the initially formed transoid-cis (TC) isomer to the more stable transoid-trans (TT) isomer can proceed through different pathways, such as a single bond rotation or a concerted "bicycle pedal" motion. nih.govnih.gov Theoretical modeling has shown that the preferred pathway can be influenced by solvent polarity and substituent effects. nih.gov

The thermal fading of the colored merocyanine back to the colorless pyran form also involves transition states. The energy barrier for this ring-closure reaction determines the lifetime of the colored state. nih.gov Computational studies have helped to elucidate the multi-step nature of this process, which often involves a high-energy cisoid-cis intermediate. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

A significant application of computational chemistry in the study of this compound is the prediction of its spectroscopic properties. researchgate.netrsc.orgacs.org Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of both the pyran and merocyanine forms. rsc.orgrsc.org

These calculations can accurately predict the absorption maxima (λmax) of the different isomers, which is essential for understanding the color of the photochromic and mechanochromic materials. researchgate.net For example, TD-DFT calculations have confirmed that different geometric isomers of the merocyanine dye have distinct absorption maxima. rsc.orgrsc.org Furthermore, computational methods can be used to investigate how substituents and the solvent environment affect the spectroscopic properties. researchgate.netacs.org The photophysical properties, including fluorescence quantum yields and lifetimes, are also amenable to computational investigation. researchgate.netresearchgate.net

PropertyComputational MethodSignificanceReference
UV-Vis Absorption SpectraTD-DFTPredicts the color of the merocyanine isomers and the effect of substituents. rsc.orgrsc.org
Vibrational FrequenciesDFT (e.g., B3LYP)Aids in the assignment of experimental IR and Raman spectra. researchgate.net
Fluorescence PropertiesAb initio/DFTInvestigates fluorescence quantum yields and lifetimes. researchgate.netresearchgate.net
HyperpolarizabilityDFTEvaluates the nonlinear optical properties of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic absorption spectra of photochromic molecules like this compound and its derivatives. worldscientific.comrsc.orgrutgers.edu This theoretical approach allows for the calculation of excited-state properties, providing valuable insights into the relationship between molecular structure and spectral characteristics. worldscientific.comarxiv.org

The photochromism of 2H-Naphtho[1,2-b]pyrans involves the UV-induced cleavage of a C-O bond, leading to the formation of colored, open-ring merocyanine isomers. researchgate.netrsc.orgacs.org TD-DFT calculations are instrumental in predicting the absorption maxima (λmax) of both the closed (pyran) and open (merocyanine) forms, which is crucial for understanding and designing these materials for applications such as ophthalmic lenses and optical switches. rsc.orgdntb.gov.ua

Research Findings

Researchers have employed TD-DFT to study various aspects of this compound systems. One key area of investigation is the effect of substituents on the electronic spectra. By modifying the molecular structure, the absorption properties of the resulting merocyanine dyes can be tuned across the visible spectrum. acs.org

For instance, a study on 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran demonstrated that TD-DFT calculations could support the identification of different isomeric merocyanines. rsc.org The calculations revealed that the (E) and (Z) isomers exhibit distinct absorption maxima due to their different geometries. rsc.orgsemanticscholar.org This finding is significant for controlling the color and fading kinetics of photochromic materials. semanticscholar.org

Furthermore, TD-DFT has been used to rationalize the observed spectral shifts in different solvents and to understand the nature of the electronic transitions involved. rsc.org The calculations typically involve optimizing the ground-state geometries using Density Functional Theory (DFT) and then computing the vertical excitation energies and oscillator strengths using TD-DFT. rsc.org The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data. ijcce.ac.ir

Data from TD-DFT Studies

The following tables summarize representative data from TD-DFT calculations on this compound derivatives, illustrating the calculated absorption wavelengths (λmax), excitation energies, and oscillator strengths (f).

Calculated Electronic Spectra of Merocyanine Isomers
CompoundIsomerCalculated λmax (nm)Experimental λmax (nm)Reference
6-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran(E)-merocyanineNot explicitly stated, but error of 0.21 eV reported496 semanticscholar.org
Irradiated 6-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran(Z)-merocyanineNot explicitly stated507 semanticscholar.org
TD-DFT Calculated Absorption Data for Substituted Naphthopyrans
Compound DerivativeCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Reference
p-fluoro-substituted indeno-fused 3,3-diphenyl-3H-naphtho[2,1-b]pyran (Compound 5)450-460 (experimental)Not specifiedNot specified researchgate.net
p-fluoro-substituted indeno-fused 3,3-diphenyl-3H-naphtho[2,1-b]pyran (Compound 6)450-460 (experimental)Not specifiedNot specified researchgate.net

These studies highlight the utility of TD-DFT in providing a theoretical framework for understanding the electronic spectra of this compound systems. The agreement between calculated and experimental data validates the use of this computational approach for predicting the properties of novel photochromic materials. semanticscholar.orgijcce.ac.ir

Applications in Advanced Materials Science and Organic Synthesis

Development of Photochromic Materials

Photochromism is the reversible transformation of a chemical species between two forms, each having a different absorption spectrum, initiated by electromagnetic radiation. ekb.eg 2H-Naphtho[1,2-b]pyrans are a prominent family of organic photochromic compounds. google.comrsc.org Their mechanism involves a photoinduced cleavage of the C(sp³)–O bond within the pyran ring, leading to the formation of a colored, open-ring merocyanine (B1260669) dye. csic.esnih.gov This process is reversed thermally or by irradiation with light of a different wavelength, returning the molecule to its original colorless state. csic.es

Derivatives of 2H-Naphtho[1,2-b]pyran are particularly valued for their excellent sensitivity to sunlight, robust fatigue resistance, and high photostability, making them suitable for long-term applications. csic.esrsc.orgscispace.com The specific photochromic properties, such as the color of the activated form, the intensity of the color (colorability), and the rate at which it fades back to colorless (decoloration speed), can be precisely tuned by modifying the substituents on the naphthopyran core. rsc.orgekb.egacs.orgnih.gov This tunability is a key factor in their widespread development and application. nih.govresearchgate.net

Fabrication of Photochromic Lenses and Optical Filters

One of the most significant commercial applications of this compound derivatives is in the manufacturing of photochromic ophthalmic lenses and sunglasses. google.comresearchgate.net These materials are incorporated into polymer hosts, such as polyol (allyl carbonate) monomers or polyurethanes, to create lenses that darken when exposed to UV radiation (like direct sunlight) and become clear again indoors. google.comgoogle.com

The effectiveness of these compounds in lenses is due to their high induced optical density and the ability to control the fade rate. google.com Research has focused on modifying the molecular structure to achieve neutral grey or brown coloring and to ensure rapid bleaching when UV light is removed, a critical feature for user comfort. nih.govgoogle.com For instance, the introduction of specific substituents can accelerate the decoloration speed, addressing the issue of residual color that can be a drawback in practical applications. rsc.orgnih.gov The stability and performance of these photochromic molecules within the polymer matrix are crucial for the longevity and effectiveness of the lenses and optical filters. google.comrsc.org

Table 1: Photochromic Properties of Selected this compound Derivatives
CompoundKey Structural FeatureObserved ColorDecoloration Half-life (t₁/₂)Reference
NP-a (Indeno-fused)Steric spirocycle at 2-positionNot specified16 seconds rsc.org
NP-b (Indeno-fused)Steric spirocycle at 2-positionNot specified11 seconds rsc.org
2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyranSpiro-adamantane group at 2-positionYellow225 seconds bioone.org
Methoxy-substituted derivativesMethoxy (B1213986) group at 8- and 10- positionsHypsochromic shift (bluer)Increased half-life clockss.org

Applications in Optical Data Storage and Displays

The reversible color-changing nature of this compound derivatives makes them candidates for applications in optical data storage and display technologies. ekb.eg The two distinct states (colorless and colored) can correspond to the binary states of 0 and 1, forming the basis of a rewritable data storage system. google.com Information can be written using UV light to induce the colored form and erased using thermal treatment or visible light to revert to the colorless form. These materials have been considered for use in read/write optical data storage discs and other optical memory systems. google.comgoogle.com Their integration into polymers is also relevant for creating photochromic screens and displays. google.com

Integration into Smart Materials and Responsive Systems

2H-Naphtho[1,2-b]pyrans are integral components in the design of "smart" materials—materials that can respond to external stimuli. smolecule.com Their photoresponsive behavior allows for the creation of systems that change color or other properties on demand. csic.esnih.gov For example, they can be embedded into sol-gel prepared silica (B1680970) thin films, where the interaction between the dye and the matrix can be controlled to produce materials with defined photochromic properties. csic.es

More recently, these compounds have been explored as mechanophores, molecules that undergo a chemical reaction in response to mechanical force. nih.govsemanticscholar.org When incorporated into a polymer chain, the mechanical stress can induce the same ring-opening reaction as UV light, leading to a color change. researchgate.netsemanticscholar.org This mechanochromic property is being used to develop force-responsive materials that can visually indicate stress, damage, or material failure. nih.govresearchgate.net

Design of Photochromic Sensors and Probes

The sensitivity of the photochromic properties of this compound to its molecular environment forms the basis for its use in sensors and probes. ekb.eg By attaching specific functional groups to the naphthopyran scaffold, chemists can design molecules that change their color or fluorescence in the presence of a target analyte. acs.org For example, the introduction of pyridyl units creates potential binding sites for metal ions, suggesting applications in the development of colorimetric sensors for detecting specific metals. acs.org The fundamental principle relies on the analyte interacting with the molecule in a way that alters the equilibrium between the closed and open forms, resulting in a detectable optical signal.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

Beyond their direct applications as functional materials, 2H-Naphtho[1,2-b]pyrans serve as versatile intermediates and building blocks in organic synthesis. nih.govnih.gov Their fused heterocyclic structure provides a rigid and electronically rich core that can be further elaborated. The synthesis of the this compound ring system itself is often achieved through the acid-catalyzed condensation of a 1-naphthol (B170400) derivative with a substituted propargyl alcohol. nih.govclockss.org The accessibility of these starting materials makes the naphthopyran scaffold a convenient platform for building more complex molecules. nih.gov

Synthesis of Dyes and Pigments for Non-Optic Applications

While the photochromic (light-induced color change) properties of this compound are intrinsically optical, their application extends to creating dyes and pigments for functionalities beyond traditional optical uses like lenses. These "non-optic" applications leverage the color-changing capability for smart materials and security features. The synthesis of these compounds generally follows established routes for photochromic molecules, but their incorporation into various media is tailored for specific non-optic functions. rsc.orgsemanticscholar.org

A primary non-optic application is in the field of smart textiles. Naphthopyran-based dyes are integrated into fabrics to create textiles that respond to environmental stimuli, particularly UV radiation. For instance, commercial dyes like Reversacol Ruby Red, a naphthopyran derivative, are used to produce textiles that change color when exposed to sunlight. nih.gov This serves a dual purpose: an aesthetic, dynamic color effect and a functional role as a UV sensor, alerting the wearer to the intensity of UV exposure.

Another significant non-optic application is in security and anti-counterfeiting. Naphthopyran-based inks can be used to print invisible marks or logos on textiles or other goods. These markings remain colorless under normal indoor lighting but become visible upon exposure to UV light or sunlight, providing a difficult-to-replicate security feature. nih.gov

The application of these dyes onto substrates like textiles often involves microencapsulation. The hydrophobic naphthopyran dye is enclosed in microscopic polymer capsules, which are then mixed into inks or coatings. This process protects the dye from chemical degradation and improves its stability on the fabric. nih.gov Advanced dyeing techniques, such as using supercritical CO2 as a solvent, have been explored to apply these dyes to polyester (B1180765) fabrics, offering a more uniform coloration and an environmentally friendlier alternative to traditional water-based dyeing. nih.gov

Compound Class Application Method Non-Optic Function Example
This compound DyesMicroencapsulation & PrintingUV-Sensing TextilesColor-changing T-shirts that indicate UV intensity
This compound DyesSupercritical CO2 DyeingSmart FabricsUniformly colored polyester with photochromic properties nih.gov
This compound InksPrintingAnti-CounterfeitingInvisible logos that appear under UV light nih.gov

Mechanochromic Materials Based on Naphthopyran Scaffolds

The this compound scaffold has emerged as a highly versatile and modular "mechanophore"—a molecule that responds to mechanical force with a chemical transformation. rsc.orgnih.gov By incorporating these molecules into polymer networks, scientists have created materials that signal mechanical stress through a distinct color change. rsc.orgresearchgate.net This field of polymer mechanochemistry leverages the unique reactivity of naphthopyrans to design force-responsive materials for applications like damage detection and stress sensing. core.ac.ukrsc.org

Similar to its response to UV light, the this compound molecule undergoes a 6π-electrocyclic ring-opening reaction when subjected to mechanical force. rsc.orgnih.govrsc.org When a naphthopyran mechanophore is covalently embedded within a polymer chain, applying tensile stress to the material transfers mechanical energy to the molecule. rsc.orgcore.ac.uk This force pulls on the attachment points, ultimately rupturing the labile C(sp³)–O bond in the pyran ring. rsc.orgnih.gov

The cleavage of this bond transforms the colorless, closed-ring naphthopyran into a planar, highly conjugated, open-ring merocyanine dye. nih.govrsc.org This structural change results in a significant shift in the molecule's absorption spectrum, causing it to absorb visible light and thus appear colored. core.ac.uk The process is typically reversible; when the mechanical stress is removed, the merocyanine dye undergoes thermal electrocyclization to revert to the colorless naphthopyran form. rsc.org This force-induced transformation provides a direct visual indication of stress and strain within the material. researchgate.netcore.ac.uk

A key advantage of the naphthopyran scaffold is the ability to tune its mechanochemical properties through synthetic modifications. rsc.orgcore.ac.uk The relationship between the molecular structure and the resulting mechanochemical behavior—such as the color of the activated state and the fade rate—has been extensively studied. core.ac.ukresearchgate.net

Control of Color: The color of the force-generated merocyanine dye can be precisely controlled by adding substituents to the naphthopyran core. For example, the introduction of a strong electron-donating group, such as a pyrrolidine (B122466) substituent, at specific positions can shift the absorption of the merocyanine dye, changing its color from orange-yellow to purple. rsc.orgcore.ac.uk

Control of Fading Kinetics: The stability of the colored merocyanine state, and thus the time it takes to fade back to colorless after the force is removed, is governed by both electronic and steric factors. rsc.org

Electronic Effects: Electron-donating groups generally stabilize the open-ring form, leading to a slower fade rate and more persistent coloration. rsc.org

Steric Effects: Introducing bulky substituents near the pyran ring can influence the rate of the reverse ring-closing reaction, also affecting the fade kinetics. rsc.org

Attachment Point Regiochemistry: The position at which the polymer chains are attached to the naphthopyran unit is critical for its mechanochemical activity. rsc.orgcore.ac.uk Studies have shown that for the molecule to be activated effectively, the mechanical force must be applied across the labile C–O bond. For instance, attaching polymer chains at the 5-position of the this compound scaffold results in efficient mechanochemical activation, whereas attachment at the 8- or 9-positions renders the molecule inert to force. core.ac.uk

These structure-activity relationships provide a blueprint for designing mechanophores with tailored responses, enabling the creation of advanced materials that can, for example, display multiple colors at different stress levels by blending different naphthopyran derivatives. semanticscholar.orgcore.ac.uk

Structural Modification Effect on Mechanochemical Properties Research Finding
Pyrrolidine substituent (electron-donating group)Changes color of activated state from orange-yellow to purple. rsc.orgcore.ac.ukDemonstrates electronic control over the absorption spectrum of the merocyanine dye.
Varied electronic and steric substituentsControls the thermal fade rate (kinetics) of the colored state. rsc.orgEnables both fast-fading and persistent mechanochromic responses.
Polymer attachment at 5-positionEnables mechanochemical ring-opening. core.ac.ukGeometric alignment with applied force is crucial for activation.
Polymer attachment at 8- or 9-positionRenders the mechanophore mechanochemically inert. core.ac.ukHighlights the importance of regiochemistry in mechanophore design.

Force-Induced Ring Opening and Color Change

Emerging Applications in Optoelectronic Devices

The unique ability of this compound derivatives to reversibly switch between two states with different absorption spectra has opened up novel applications in optoelectronic devices, particularly in solar energy conversion. By integrating these photochromic molecules into solar cells, researchers are developing "smart" photovoltaic devices that can adapt to changing light conditions. nih.gov

Naphthopyran derivatives have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.govdemadrillegroup.com In a typical DSSC, a dye absorbs light and injects electrons into a semiconductor material (like TiO₂) to generate a current. When a photochromic naphthopyran dye is used, its light-harvesting properties can be dynamically modulated. rsc.org

Under low-light conditions, the naphthopyran exists in its colorless, closed-ring form, which absorbs poorly in the visible spectrum. This allows the DSSC to be highly transparent. When exposed to intense sunlight (containing UV radiation), the dye switches to its colored, open-ring merocyanine form. This open form has strong absorption in the visible range, enabling it to efficiently sensitize the TiO₂ and generate electricity. nih.govrsc.org This switching allows for the creation of smart solar cells that can self-adjust their transparency and power output in response to the intensity of daylight.

The integration of photochromic dyes like naphthopyrans into solar cells has led to the development of photochromovoltaic (PCV) cells. nih.gov These devices combine the functions of a photochromic window and a photovoltaic cell. They can reversibly change their color and transparency while simultaneously converting solar energy into electricity. nih.gov

Researchers have designed and synthesized several donor-π-acceptor (D-π-A) dyes where a this compound unit acts as the photochromic π-bridge. nih.govresearchgate.netrsc.org For example, a naphthopyran-based dye (referred to as NIPS-based) has been used in DSSCs to achieve a power conversion efficiency (PCE) of 2.7%, a significant improvement over previous attempts with this class of compounds. researchgate.netrsc.orgnih.gov Another study on a diphenyl-naphthopyran based DSSC reported a PCE of up to 4.17%. These PCV cells are stable and can maintain their reversible coloration-decoloration process over extended periods.

The development of semi-transparent photochromovoltaic modules demonstrates the potential for real-world applications, such as in smart windows for buildings. These windows could darken in bright sunlight to reduce glare and heat load while generating electricity, and become clear in overcast conditions to maximize natural light.

Device Type Naphthopyran Role Key Performance Metric Finding/Application
Photochromic DSSCPhotochromic SensitizerPower Conversion Efficiency (PCE) up to 4.17% Self-adjusting transparency and power generation based on light intensity. nih.gov
Photochromovoltaic (PCV) CellD-π-A Dye ComponentPCE of 2.7% with a NIPS-based dye. researchgate.netrsc.orgCreates "smart window" functionality, combining energy generation with tunable shading.
Semi-Transparent PCV ModuleLight-Harvesting and Transmittance ControlMax power output of 32.5 mW for a 14 cm² module. Demonstrates scalability for building-integrated photovoltaic (BIPV) applications.

Potential in Organic Electronics and Photonics

The inherent photochromic nature of 2H-Naphtho[1,2-b]pyrans, characterized by a reversible transformation between a colorless and a colored state upon light exposure, positions them as promising candidates for applications in organic electronics and photonics. ekb.egekb.eg This phenomenon stems from the photoinduced heterolytic cleavage of the C(sp3)–O bond in the pyran ring, leading to a structural rearrangement. ekb.eg

Derivatives of this compound are of interest for the development of materials with unique optical properties, such as dyes and pigments. cymitquimica.com The ability to tune the absorption spectrum of the colored form by modifying substituents on the naphthopyran core allows for the creation of materials with specific light-filtering capabilities. acs.org For instance, the introduction of different functional groups can shift the absorption maximum of the open-ring merocyanine form across the visible spectrum (400–700 nm). acs.org

The potential of these compounds extends to the development of photo-responsive materials for optical data storage, displays, and waveguides. ekb.eg The reversible color change can be harnessed to write and erase information using light. Furthermore, the significant differences in the color and fluorescence properties between the closed and open forms of this compound and its dimers are being explored for various applications. nih.gov

Recent research has also investigated the incorporation of naphthopyran structures into materials for organic electronic devices. While some studies focus on the related naphtho[1,2-b]furan (B1202928) structures for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties and ability to form stable thin films, the analogous potential of 2H-Naphtho[1,2-b]pyrans continues to be an area of active investigation.

UV Absorption Applications

The strong ultraviolet (UV) absorption properties of this compound and its derivatives make them highly suitable for applications as UV absorbers. emerald.com This characteristic is intrinsically linked to their photochromic behavior, where the absorption of UV radiation triggers the conversion to the colored, open-ring form. emerald.com This process effectively filters out harmful UV rays.

A significant application of this property is in the ophthalmic lens industry, where 2H-Naphtho[1,2-b]pyrans are used to create photosensitive lenses that darken in sunlight and return to a clear state indoors. ekb.eg This "magical property" is a direct result of the reversible photochemical reaction induced by UV light. ekb.eg

Research has focused on synthesizing new naphthopyran derivatives with enhanced UV absorption capabilities for use in sunscreens and other UV-protective coatings. emerald.com For example, the reaction of diethyl acetylenedicarboxylate (B1228247) with 2-hydroxybenzaldehyde in the presence of triphenylphosphine (B44618) has been explored for the synthesis of 2H-benzopyran-2,3-dicarboxylate derivatives, which show promise as UV absorbers. emerald.com Similarly, novel 4'-styryl spiro{2H-naphtho[2,1-b]pyran-2,2'-2'H-1'-benzothiopyrans} have been synthesized that exhibit an absorption band in the near-IR region upon UV irradiation. rsc.org

The photostability and efficiency of UV absorption can be tailored by modifying the chemical structure of the this compound molecule. Studies have shown that substituents on the naphthopyran ring system can influence the photophysical and photochromic properties, including the UV absorption spectrum. acs.orgresearchgate.net

Research Findings on this compound Derivatives

DerivativeKey FindingReference
2,2-diphenyl-2H-naphtho[1,2-b]pyranInvestigated for its photophysical and photochromic properties, showing efficient ring-opening to colored merocyanines upon photoexcitation. acs.org acs.org
2,2-spiro-adamantylidene-2H-naphtho[1,2-b]pyranExhibits complex photochemistry with the formation of two colored forms upon UV irradiation, one thermoreversible and one photoreversible. bioone.org bioone.org
This compound-6-ol, 2,5-dimethyl-2-(4,8,12-trimethyltridecyl)-A complex polycyclic structure with potential applications in materials science as dyes or pigments. cymitquimica.com cymitquimica.com
This compound-2-one, 4-phenyl-Belongs to the naphthopyran family and is noted for its photochromic behavior. smolecule.com smolecule.com
Substituted 2H-naphtho[1,2-b]pyransVarious substitutions are explored to create photochromic compounds with specific properties for applications like ophthalmic lenses. google.comgoogle.com google.comgoogle.com

Future Research Directions and Unexplored Avenues

Precision Control over Photochromic Properties and Fatigue Resistance

While 2H-naphtho[1,2-b]pyrans are known for their robust fatigue resistance and excellent sensitivity to sunlight, a key challenge remains in achieving precise control over their photochromic properties. rsc.orgresearchgate.net The decoloration speed, in particular, is a critical factor for many practical applications, and tuning this property while maintaining good coloring ability is a significant, yet challenging, goal. rsc.org

Future research will likely focus on:

Structural Modifications: Systematic modifications of the 2H-naphtho[1,2-b]pyran skeleton are crucial. Introducing various substituents can significantly influence the electronic and steric environment of the molecule, thereby altering its photochromic behavior. acs.org For instance, the introduction of steric spirocyclic groups has been shown to accelerate the decoloration speed. rsc.org Similarly, extending the conjugation skeleton can significantly improve photo-responsive and thermal fading rates. researchgate.net

Fatigue Resistance Enhancement: Although inherently possessing good fatigue resistance, pushing the boundaries of this property is essential for long-term applications. rsc.orgresearchgate.nettandfonline.com Research into novel derivatives with enhanced stability against photodegradation will be a key area of investigation. usc.edu The development of compounds that can endure numerous coloring and fading cycles without loss of performance is a primary objective. acs.org

Exploration of Novel Catalytic and Green Synthetic Methodologies

The synthesis of this compound derivatives has traditionally relied on methods that may involve harsh conditions or the use of precious-metal catalysts. researchgate.net The future of synthesizing these compounds lies in the development of more efficient, cost-effective, and environmentally friendly methodologies.

Key areas for exploration include:

Novel Catalysts: The development and application of novel catalysts, such as Brønsted acids and heterogeneous nanocatalysts, are promising avenues. bohrium.comresearchgate.net These catalysts can offer milder reaction conditions and improved yields. For instance, a Brønsted acid-catalyzed rearrangement reaction of p-hydroxybenzyl alcohols with o-alkynylnaphthols has been established as a novel strategy. bohrium.com

Green Chemistry Approaches: A significant push towards "green" synthesis is expected. This includes the use of water as a solvent and recyclable organocatalysts. researchgate.netjournalcsij.com Multi-component reactions performed under ultrasonic irradiation represent a green chemistry approach that offers high yields and short reaction times. journalcsij.com The main routes for synthesis often involve the reaction of naphthols with olefins or their analogs, and future work will likely focus on making these processes more sustainable. researchgate.netresearchgate.net

Deeper Mechanistic Understanding of Complex Photochemical and Chemical Transformations

A thorough understanding of the fundamental mechanisms governing the photochromic and other chemical transformations of this compound is paramount for designing next-generation materials. caltech.edusciengine.com Upon photoexcitation, these compounds undergo a ring-opening reaction to form colored merocyanine (B1260669) isomers. acs.orgresearchgate.net

Future research should focus on:

Excited State Dynamics: Investigating the roles of both the excited singlet and triplet states in the photochromic mechanism is crucial. sciengine.com For some derivatives, both states are involved in the formation of the colored species. sciengine.com

Reaction Pathways: Elucidating the intricate photochemical pathways is essential. caltech.edu The mechanochemical reactivity of naphthopyrans, for example, can diverge from the conventional photochemical pathways, leading to unexpected properties and opportunities for innovation. caltech.edursc.org Computational chemistry will play a vital role in simulating these reaction mechanisms. acs.org

Isomer Interconversion: A deeper understanding of the interconversion between different isomeric forms of the open-ring merocyanine is needed. The formation of unwanted long-lived photoproducts is a significant drawback that needs to be addressed through a detailed mechanistic understanding. mdpi.comnih.gov

Development of Advanced Materials with Multi-Stimuli Responsiveness

The responsiveness of this compound to stimuli beyond light opens up a vast landscape for the creation of advanced, "smart" materials. These materials can react to a combination of physical and chemical cues. nih.gov

Future directions include:

Mechanochromic Materials: The discovery of the mechanochromic behavior of naphthopyrans has led to their application in polymer mechanochemistry. caltech.edursc.org These materials change color in response to mechanical stress, enabling the design of force-responsive materials. caltech.edu The versatility of the naphthopyran scaffold allows for the design of materials with tunable mechanochromic properties. core.ac.uk

Multi-Modal Sensing: Capitalizing on the diverse photochromic and mechanochromic properties of the naphthopyran platform will enable the creation of materials for multimodal sensing applications. core.ac.uk These materials could respond orthogonally to photochemical and mechanical stimulation. core.ac.uk

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The incorporation of this compound units into larger, more complex architectures like supramolecular assemblies and nanomaterials is a promising strategy to amplify and modulate their properties.

Key research avenues are:

Nanoparticle Functionalization: Covalently grafting silylated naphthopyrans onto silica (B1680970) nanoparticles has been shown to produce high-performance photoresponsive materials. acs.orgresearchgate.net These hybrid nanomaterials exhibit excellent photoresponsive behavior and good photostability. acs.org

Supramolecular Chemistry: The design of simple organic salt-based supramolecular assemblies incorporating this compound could lead to novel materials with unique properties. ugr.es The self-assembly of these molecules can be directed to form ordered structures with specific functionalities.

Polymer Integration: The incorporation of naphthopyran derivatives into polymer matrices, for instance through miniemulsion copolymerization, allows for the systematic modulation of their photochromic rates. rsc.org This approach enables the fine-tuning of the material's properties by controlling the polymer environment.

Q & A

Q. What are the standard synthetic routes for 2H-Naphtho[1,2-b]pyran derivatives, and how do reaction conditions influence product yield?

The synthesis typically involves acid-catalyzed reactions between substituted 1-naphthols and 1,1-diarylprop-2-yn-1-ols. For example, heating 4-methoxy-1-naphthol with 1,1-diarylprop-2-yn-1-ol yields 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyran. The reaction proceeds via Claisen rearrangement, enolization, 1,5-hydrogen shift, and electrocyclization, with water elimination . Product yield is highly dependent on acid catalyst concentration (e.g., traces of sulfuric acid in acetic acid for dimerization) and reaction time. Extended irradiation or acidic conditions can shift equilibrium toward open-ring merocyanine isomers .

Q. How do substituents at the 5-position affect the photochromic properties of this compound?

Methoxycarbonyl substituents at C5 significantly accelerate the thermal fade rate of photogenerated isomers compared to methyl groups. For instance, 5-methoxycarbonyl-substituted derivatives exhibit fade rates 2–3 times faster than their methyl counterparts due to enhanced electron-withdrawing effects, which destabilize the colored merocyanine form. Substituents at C6 (e.g., methoxy) further red-shift the absorption maxima, broadening the color palette .

Q. What spectroscopic techniques are critical for characterizing photochromic behavior in this compound derivatives?

UV-Vis spectroscopy is essential for tracking absorption shifts during isomerization. NMR (particularly 1^1H and 13^{13}C) resolves structural changes in open- and closed-ring forms. For example, the (Z)- and (E)-merocyanine isomers show distinct NMR signals for the allylidene moiety, enabling quantification of isomer ratios under varying conditions (e.g., pH, irradiation time) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported substituent effects on the thermal stability of photogenerated isomers?

Contradictions often arise from differing substitution patterns (e.g., aryl vs. alkyl groups at C2) or solvent polarity. To address this:

  • Systematic variation : Compare derivatives with controlled substituent placement (e.g., 5- vs. 6-methoxy).
  • Kinetic studies : Use stopped-flow spectroscopy to measure fade rates under standardized conditions (e.g., 25°C in toluene).
  • Computational modeling : Apply DFT calculations to correlate substituent electronic effects with thermal stability .

5. Explain the mechanistic pathway for dimer formation in this compound derivatives under acidic conditions.
Dimerization proceeds via:

Protonation : The C3–C4 olefinic bond is protonated, generating a benzylic carbonium ion.

Electrophilic attack : The carbonium ion attacks a second pyran molecule at its C3–C4 bond.

Cyclization : A Friedel-Crafts-type cyclization forms the dimer, often yielding a 50:50 mixture of stereoisomers. This mechanism is supported by 1^1H NMR tracking of intermediate carbonium ions and isolation of dimeric products .

Q. How can substituent engineering optimize this compound for light-responsive smart materials?

Key strategies include:

  • Red-shifting absorption : Introduce electron-donating groups (e.g., morpholino at C6) to extend conjugation.
  • Enhancing fatigue resistance : Incorporate sterically hindered substituents (e.g., spiro-terpene groups) to reduce degradation.
  • Tuning fade kinetics : Alkoxycarbonyl groups at C5 accelerate fade, while bulky aryl groups at C2 slow it. Applications in SiO2NP-functionalized textiles demonstrate reversible color changes under UV/sunlight .

Methodological Recommendations

  • Controlled irradiation : Use monochromatic UV sources to isolate isomerization pathways .
  • Advanced NMR : Apply 2D-COSY to resolve complex merocyanine conformers .
  • Hybrid material design : Combine this compound with inorganic matrices (e.g., SiO2 nanoparticles) for enhanced photostability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.